molecular formula C10H12O3 B1330167 Ethyl 2-hydroxy-5-methylbenzoate CAS No. 34265-58-2

Ethyl 2-hydroxy-5-methylbenzoate

Cat. No.: B1330167
CAS No.: 34265-58-2
M. Wt: 180.2 g/mol
InChI Key: ZGYXABNSOOACGL-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-5-methylbenzoate: is an organic compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.2 g/mol . It is also known as ethyl 5-methylsalicylate. This compound is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a hydroxyl group, and a methyl group attached to the benzene ring. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxy-5-methylbenzoate can be synthesized through the esterification of 5-methylsalicylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 2-hydroxy-5-methylbenzoate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating hydroxyl and methyl groups on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce substituents onto the benzene ring.

Major Products Formed:

Scientific Research Applications

Ethyl 2-hydroxy-5-methylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-5-methylbenzoate is primarily related to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with various biomolecules, while the aromatic ring and ester group contribute to hydrophobic interactions. These interactions can influence the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the hydroxyl and methyl groups on the benzene ring, which influences its chemical reactivity and biological activity. The presence of the ethyl ester group also affects its solubility and interaction with other molecules, making it distinct from its similar compounds .

Properties

IUPAC Name

ethyl 2-hydroxy-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYXABNSOOACGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067827
Record name Ethyl 5-methylsalicylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34265-58-2
Record name Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester
Source CAS Common Chemistry
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Record name Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester
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Record name Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester
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Record name Ethyl 5-methylsalicylate
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Record name Ethyl 5-methylsalicylate
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Synthesis routes and methods I

Procedure details

To a solution of 5-methyl salicylic acid (9.90 g) in ethanol (100 ml) was added concentrated sulfuric acid (1.0 g) and the mixture was refluxed under heating for 21 hr. The reaction mixture was concentrated to give an oil mainly containing the objective compound.
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred mixture of 2-methylacrolein (22.8 g, 92%, 0.30 mol), ethyl 2-chloroacetoacetate (41.1 g, 95%, 0.25 mol) and anhydrous sodium acetate (24.6 g, 0.30 mol) in acetic acid is heated at reflux temperature under N2 for 16 hr., cooled to room temperature and concentrated in vacuo to give a residue. The residue is partitioned between ethyl acetate and water. The organic phase is concentrated in vacuo to give the title product as an oil, 44.2 g, 71.9% purity (70.6% yield), characterized by NMR analysis).
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
41.1 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
70.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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